4-(3,4-Dimethylphenyl)-2-methyl-1-butene

Description

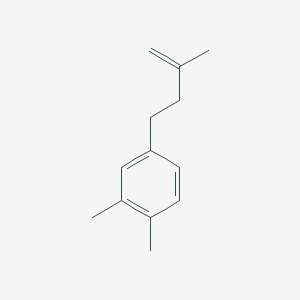

4-(3,4-Dimethylphenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone (four-carbon chain) with a methyl group at the second carbon and a 3,4-dimethylphenyl substituent at the fourth carbon. The phenyl ring features two methyl groups at its 3- and 4-positions relative to the point of attachment to the butene chain. This structure confers unique steric and electronic properties: the methyl groups on the phenyl ring act as electron-donating substituents, while the 2-methyl group on the butene chain may influence the compound’s conformational stability and reactivity .

Properties

IUPAC Name |

1,2-dimethyl-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)12(4)9-13/h6,8-9H,1,5,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCFPFAYJBBHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2-methyl-1-butene typically involves the alkylation of 3,4-dimethylphenyl derivatives with appropriate butene precursors. One common method includes the reaction of 3,4-dimethylphenylmagnesium bromide with 2-methyl-1-butene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the double bond in the butene moiety to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

Reduction: The major product is the fully saturated 4-(3,4-dimethylphenyl)-2-methylbutane.

Substitution: Products vary based on the substituent introduced, such as 4-(3,4-dimethylphenyl)-2-methyl-1-bromo-1-butene.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

Medicine: Research into its derivatives may yield new therapeutic agents with unique biological activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-methyl-1-butene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the double bond in the butene moiety is attacked by the oxidizing agent, leading to the formation of intermediate species that eventually yield the oxidized product. The phenyl ring can undergo electrophilic substitution, where the electron-rich aromatic system interacts with electrophiles to form substituted products.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(3,4-Dimethylphenyl)-2-methyl-1-butene and Analogues

| Compound Name | Phenyl Substituents | Alkene Chain | Methyl Position | Halogen Substituents |

|---|---|---|---|---|

| This compound | 3,4-dimethyl | 1-butene | 2 | None |

| 4-(2,6-Dichlorophenyl)-2-methyl-1-butene | 2,6-dichloro | 1-butene | 2 | Cl |

| 3-(3,5-Dichlorophenyl)-2-methyl-1-propene | 3,5-dichloro | 1-propene | 2 | Cl |

| 4-(2,5-Difluorophenyl)-1-butene | 2,5-difluoro | 1-butene | None | F |

| 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene | 3-fluoro-2-methyl | 1-propene | None | Cl, F |

Key Observations:

Substituent Effects: Electron-Donating vs. In contrast, dichloro (e.g., 4-(2,6-Dichlorophenyl)-2-methyl-1-butene) and difluoro (e.g., 4-(2,5-Difluorophenyl)-1-butene) substituents introduce electron-withdrawing effects, which may polarize the molecule and alter solubility in polar solvents .

Chain Length and Methyl Positioning :

- The butene chain in the target compound (vs. propene in analogues like 3-(3,5-Dichlorophenyl)-2-methyl-1-propene) increases molecular weight, likely elevating boiling points.

- The 2-methyl group on the butene chain may stabilize the double bond through hyperconjugation, affecting regioselectivity in addition reactions.

Theoretical Property Trends

- Boiling Points : Longer chains (butene vs. propene) and halogen substituents (Cl, Br) may increase boiling points due to higher molecular weight and polarity.

- Reactivity : Halogenated compounds are more likely to participate in nucleophilic substitution or cross-coupling reactions, whereas the target compound’s methyl groups may favor Friedel-Crafts alkylation or hydrophobic interactions.

- Crystallinity : Symmetrical substituents (e.g., 2,6-dichloro in 4-(2,6-Dichlorophenyl)-2-methyl-1-butene) could enhance crystallinity compared to asymmetrical analogues.

Biological Activity

4-(3,4-Dimethylphenyl)-2-methyl-1-butene is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural features, biological interactions, and preliminary research findings, providing a comprehensive overview of its possible applications.

Structural Characteristics

The compound features a butene backbone with a 3,4-dimethylphenyl substituent and an additional methyl group. This unique arrangement influences its chemical reactivity and biological interactions. The molecular formula is , and it typically appears as a colorless liquid due to its volatility.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These activities are hypothesized to arise from the compound's ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action remain to be fully elucidated but may involve modulation of signaling pathways relevant to inflammation and infection.

Case Studies and Research Findings

- Anti-Inflammatory Effects : In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential utility in treating inflammatory diseases, although further studies are necessary to confirm these effects in vivo.

- Antimicrobial Activity : Research demonstrated that this compound exhibited inhibitory effects against certain bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be within a range that indicates moderate antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(3,5-Dimethylphenyl)-2-methyl-1-butene | Similar butene backbone with different methyl substitution | Different steric hindrance affecting reactivity |

| 4-(3,5-Dimethylphenyl)-1-butene | Variation in double bond position | Alters reactivity profile significantly |

| 4-(3,5-Dimethylphenyl)-2-butene | Similar phenyl group but different double bond location | Changes steric hindrance and reactivity dynamics |

The structural uniqueness of this compound lies in the specific positioning of substituents on the butene backbone, which can lead to distinct biological properties compared to its analogs.

While detailed mechanisms remain under investigation, it is believed that the compound's interactions with biological targets may disrupt normal cellular functions. For instance, potential inhibition of key enzymes involved in inflammatory responses or microbial metabolism could explain its observed biological activities .

Future Directions for Research

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies : To validate the anti-inflammatory and antimicrobial effects observed in vitro.

- Mechanistic Studies : To elucidate the specific molecular interactions and pathways influenced by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced efficacy and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.